1-(2-Amino-1-m-tolyl-ethyl)-pyrrolidine-3-carboxylic acid hcl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

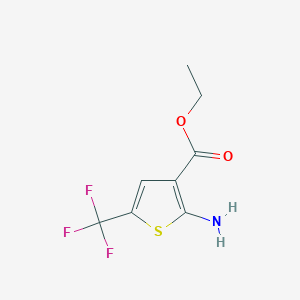

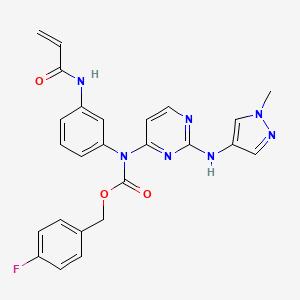

The compound 1-(2-Amino-1-m-tolyl-ethyl)-pyrrolidine-3-carboxylic acid hcl is a derivative of pyrrolidine carboxylic acid, which is a non-standard amino acid. It is characterized by the presence of a pyrrolidine ring, a structural motif common in many bioactive molecules and pharmaceuticals. The compound also contains an amino group and a carboxylic acid group, suggesting its potential utility in chemical synthesis and drug design.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the coupling of acetylenic esters with α-amino acids. A method reported for the synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives involves an unusual ring annulation process using isocyanide or carbodiimide under neutral conditions in a one-step procedure . Although the specific synthesis of 1-(2-Amino-1-m-tolyl-ethyl)-pyrrolidine-3-carboxylic acid hcl is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of 1-(2-Amino-1-m-tolyl-ethyl)-pyrrolidine-3-carboxylic acid hcl would include a pyrrolidine ring, which is a five-membered lactam structure. The presence of an amino group and a carboxylic acid group would influence the molecule's reactivity and interaction with biological targets. The molecular structure is crucial for its potential biological activity and its interaction with other chemical entities.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of 1-(2-Amino-1-m-tolyl-ethyl)-pyrrolidine-3-carboxylic acid hcl, they do provide insight into the reactivity of similar heterocyclic compounds. For instance, the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids involves the reaction of 2-aminopyridines with ethyl 2-chloroacetoacetate . This suggests that the compound may also undergo reactions with various reagents to form new heterocyclic structures with potential biological activities.

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

- Research on pyridonecarboxylic acids, closely related to 1-(2-Amino-1-m-tolyl-ethyl)-pyrrolidine-3-carboxylic acid HCl, reveals its potential in antibacterial applications. For instance, compounds with a similar structure have been found to exhibit significant in vitro and in vivo antibacterial activity, surpassing established antibiotics like enoxacin (Egawa et al., 1984).

Anti-inflammatory Activity

- The compound's structural analogs, such as imidazo[1,2-a]pyridine-3-carboxylic acids, have been synthesized and evaluated for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities, indicating potential for anti-inflammatory applications (Abignente et al., 1982).

Organic Synthesis and Chemical Properties

- Studies on the synthesis of coumarin derivatives and the preparation of carboxylic acid derivatives hint at the compound's relevance in organic synthesis. For example, the acid chlorides prepared from similar carboxylic acids have been used to synthesize various derivatives, showing its utility in chemical synthesis (Saikachi & Ichikawa, 1966).

- A study involving the synthesis of highly functionalized tetrahydropyridines using a phosphine-catalyzed annulation process further highlights the compound's significance in advanced organic synthesis (Zhu, Lan, & Kwon, 2003).

- Research on the hydrogenation of pyrrolyl ester and pyridine-alkanoic acid hydrochlorides, including derivatives similar to the compound , demonstrates its role in the synthesis of various acid hydrochlorides, crucial in pharmaceutical chemistry (Tsui & Wood, 1979).

Pharmaceutical Research

- Studies on the structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores illustrate the compound's potential in antiviral drug development, specifically in targeting influenza (Wang et al., 2001).

Eigenschaften

IUPAC Name |

1-[2-amino-1-(3-methylphenyl)ethyl]pyrrolidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-10-3-2-4-11(7-10)13(8-15)16-6-5-12(9-16)14(17)18;/h2-4,7,12-13H,5-6,8-9,15H2,1H3,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZCAAFULJSPSQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(CN)N2CCC(C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Amino-1-m-tolyl-ethyl)-pyrrolidine-3-carboxylic acid hcl | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzyl-4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2517698.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2517702.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2517705.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2517708.png)

![4-[Methyl(quinolin-2-yl)amino]oxolan-3-ol](/img/structure/B2517711.png)

![ethyl 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B2517716.png)

![N-(2,5-dimethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2517719.png)